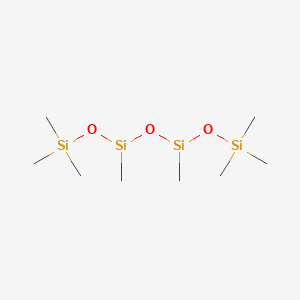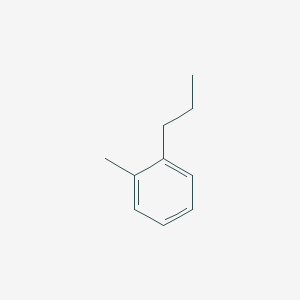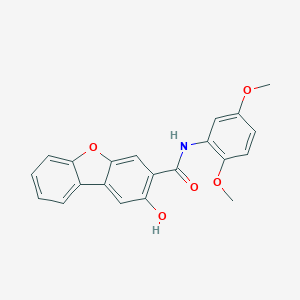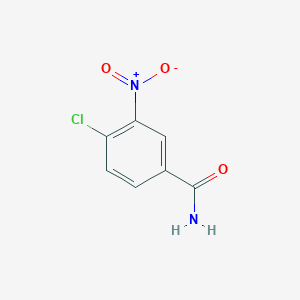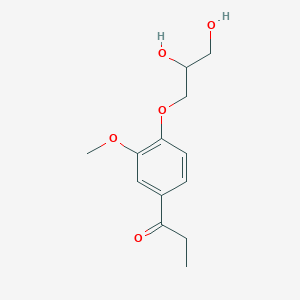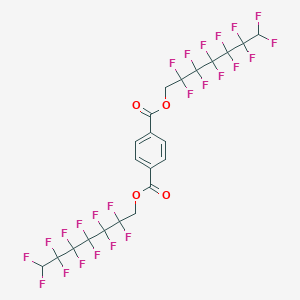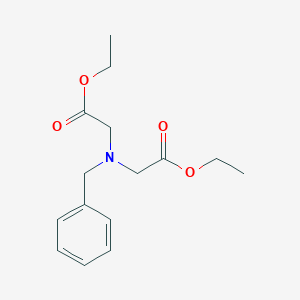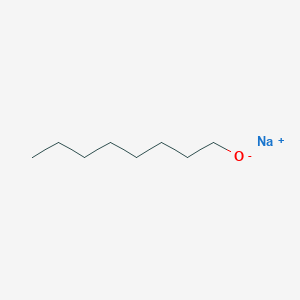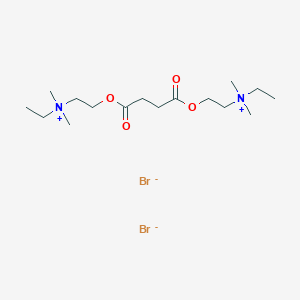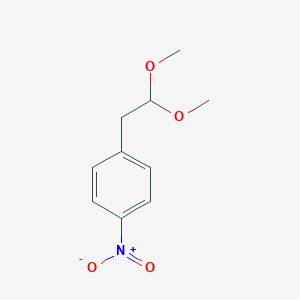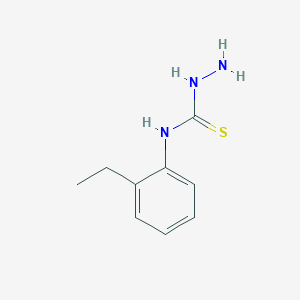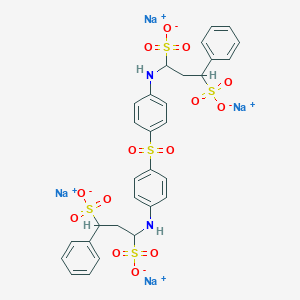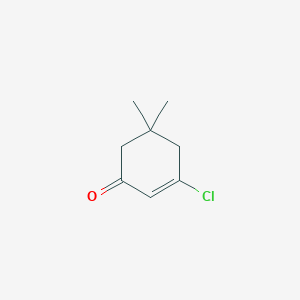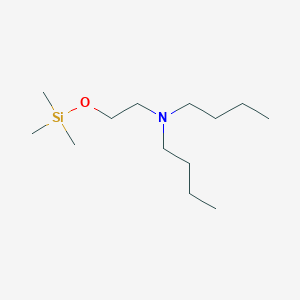
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is a chemical compound used in scientific research for various purposes.
Mécanisme D'action
The exact mechanism of action of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new chemical bonds. It is also believed to act as a ligand in coordination chemistry, forming complexes with metal ions.
Effets Biochimiques Et Physiologiques
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- has no known biochemical or physiological effects. It is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- in lab experiments is its versatility. It can be used in a wide variety of reactions and applications. Additionally, it is relatively easy to synthesize and purify, making it a convenient reagent to work with.
One limitation of using Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is its cost. It is a relatively expensive reagent, which may limit its use in some labs. Additionally, its mechanism of action is not well understood, which may make it difficult to predict its behavior in certain reactions.
Orientations Futures
There are several future directions for the use of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- in scientific research. One direction is the development of new synthetic methodologies using Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- as a key reagent. Another direction is the use of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- in the synthesis of new materials and polymers with unique properties. Additionally, the use of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- in the development of new pharmaceuticals and agrochemicals is an area of active research.
Méthodes De Synthèse
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- can be synthesized by reacting dibutylamine with 2-(trimethylsiloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)-, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is used in scientific research for various applications. It is commonly used as a reagent in organic synthesis for the preparation of various chemical compounds. It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is used in the development of new materials and polymers.
Propriétés
Numéro CAS |
17048-36-1 |
|---|---|
Nom du produit |
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- |
Formule moléculaire |
C13H31NOSi |
Poids moléculaire |
245.48 g/mol |
Nom IUPAC |
N-butyl-N-(2-trimethylsilyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C13H31NOSi/c1-6-8-10-14(11-9-7-2)12-13-15-16(3,4)5/h6-13H2,1-5H3 |
Clé InChI |
KJLJXWIGJMLONY-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCO[Si](C)(C)C |
SMILES canonique |
CCCCN(CCCC)CCO[Si](C)(C)C |
Autres numéros CAS |
17048-36-1 |
Synonymes |
N-[2-(Trimethylsiloxy)ethyl]-N,N-dibutylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



